Fmoc-3,4-Dimethy-D-Phenylalanine
Description
Fmoc-3,4-Dimethyl-D-Phenylalanine is a synthetic amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and methyl substituents at the 3,4-positions of the phenylalanine aromatic ring. This derivative is designed to introduce hydrophobic and steric effects into peptides, influencing self-assembly, stability, and interactions with biological targets .
Properties
Molecular Weight |
415.48 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and type of substituents on the phenyl ring significantly impact molecular interactions, self-assembly kinetics, and material properties. Below is a comparative analysis based on substituent type and position:
Table 1: Key Properties of Fmoc-Phenylalanine Derivatives
*Hypothetical data inferred from analogous compounds; †Predicted based on methyl group properties.
Structural and Functional Insights
Fluorinated Derivatives
- Fmoc-3,4F-Phe : Adjacent fluorine atoms introduce steric and electronic effects, reducing π-π stacking efficiency. This results in thinner fibrils (45 nm) and moderate mechanical strength (G' = 4,800 Pa). The compound exhibits partial hydrogel degradation (swelling ratio = 262) due to electron cloud repulsion .
- Fmoc-3,5F-Phe : Fluorines at meta positions enable stronger π-π interactions and lower electron repulsion, yielding highly stable hydrogels (G' >50,000 Pa) with dense fibrils (30 nm). These properties make it suitable for biomedical applications like tissue engineering .
Chlorinated and Methoxylated Derivatives
- Fmoc-3,4-Dichloro-Phe : Chlorine atoms enhance hydrophobicity and may form halogen bonds, though experimental data on mechanical properties are lacking. Such derivatives are used in studying protein-protein interactions .
- Applications include high-affinity peptide ligands for enzymes .
Hypothesized Behavior of Fmoc-3,4-Dimethyl-D-Phe
Methyl groups, being electron-donating and hydrophobic, may:
Enhance Hydrophobicity : Promote self-assembly via hydrophobic interactions but reduce water solubility.
Stability : Moderate stability inferred from methoxylated analogs, though methyl’s smaller size may allow tighter packing than methoxy groups.
Self-Assembly and Kinetics
Fluorinated derivatives exhibit distinct self-assembly pathways:
- Fmoc-3,5F-Phe: Forms stable nanofibers within 44 minutes (optical density = 0.3) via spontaneous phase transition from metastable spheres to fibers .
- Fmoc-3,4F-Phe : Rapid initial assembly (3 minutes) but subsequent instability due to electronic repulsion, leading to increased turbidity (OD = 1) over time .
For Fmoc-3,4-Dimethyl-D-Phe, slower kinetics might be expected due to steric effects, though hydrophobic interactions could drive aggregation. Molecular dynamics (MD) simulations of analogous compounds suggest that substituent positioning critically influences packing density and solvent exposure .
Preparation Methods
Asymmetric Synthesis and Tandem Alkylation
A prominent method involves tandem alkylation combined with second-order asymmetric transformation (SOAT) protocols, which have been demonstrated to be effective for preparing various phenylalanine derivatives with tailored substitutions on the aromatic ring. This approach allows for:
- High stereoselectivity favoring the D-enantiomer.
- Introduction of methyl groups at the 3 and 4 positions on the phenyl ring via selective alkylation steps.
- Subsequent Fmoc protection using Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) in the presence of mild bases like sodium carbonate and sodium bicarbonate in aqueous-organic solvent mixtures.
Typical reaction conditions include:
- Hydrolysis of intermediate complexes in methanol with acid (e.g., 3 N HCl) at moderate temperatures (~50 °C).
- Extraction and purification steps involving ethyl acetate and brine washes.
- Fmoc protection at room temperature over extended periods (e.g., 16 hours).
- Acidification to precipitate the final Fmoc-protected amino acid.
This method has been validated for phenylalanine derivatives with various substitutions and is adaptable for 3,4-dimethyl substitutions, ensuring high purity and yield.
Solid-Phase Peptide Synthesis (SPPS) Route
An alternative preparation involves solid-phase synthesis starting from preloaded Fmoc-protected resins :
- Use of preloaded Fmoc-D-phenylalanine Wang resin or similar supports.
- Coupling with 3,4-dimethyl-substituted phenylalanine derivatives after Fmoc deprotection.
- The process includes cycles of Fmoc deprotection (commonly using 20% piperidine in DMF) and amino acid coupling using activating agents such as HBTU or HATU in the presence of bases like DIEA.
- After chain assembly, cleavage from the resin and precipitation yield the Fmoc-3,4-dimethyl-D-phenylalanine product.
This method is scalable and allows precise control over stereochemistry and purity, especially useful for peptide library synthesis.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrolysis of intermediate | Methanol, 3 N HCl, 50 °C, 1 hour | Removes protecting groups or metal complexes |
| Extraction and purification | Ethyl acetate, brine wash, drying over sodium sulfate | Separates organic and aqueous phases |
| Fmoc protection | Fmoc-OSu, sodium carbonate/bicarbonate, THF/water, rt, 16 h | Introduces Fmoc group on amino group |
| Solid-phase coupling | Fmoc-AA, HBTU/HATU, DIEA, DMF, room temperature | Used for peptide chain elongation on resin |
| Fmoc deprotection | 20% piperidine in DMF, 5-15 min | Removes Fmoc for next coupling step |
| Cleavage and precipitation | Acidic cleavage (e.g., TFA), precipitation with cold ether | Releases peptide or amino acid from resin |
Research Findings on Preparation Efficiency and Product Quality
- The tandem alkylation–SOAT method yields high enantiomeric excess (>95%) and good overall yields (typically above 80%) for substituted phenylalanines, including 3,4-dimethyl derivatives.
- The use of mild bases and aqueous-organic solvent systems during Fmoc protection minimizes side reactions and degradation.
- SPPS methods employing optimized coupling reagents (HATU preferred over HBTU for sterically hindered substrates) improve coupling efficiency and reduce racemization.
- Purification steps involving acid precipitation and washing ensure removal of impurities and by-products, critical for applications in peptide synthesis and drug development.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Tandem Alkylation–SOAT | Asymmetric synthesis, selective methylation | High stereoselectivity, adaptable | Requires multiple purification steps |
| Solid-Phase Peptide Synthesis | Resin-bound synthesis, iterative coupling | Scalable, precise control over stereochemistry | Dependent on resin loading and reagent quality |
| Solution-Phase Synthesis | Coupling of protected amino acids in solution | Simpler setup, suitable for small scale | May require extensive purification |
Q & A
Basic: What synthetic methodologies are used to prepare Fmoc-3,4-Dimethyl-D-Phenylalanine, and how are side reactions (e.g., dimerization) mitigated?
Answer:
The synthesis typically involves mercury-mediated thiol protection and solid-phase peptide synthesis (SPPS). For example, dimercaptophenylalanine derivatives are synthesized using HgO (1.5 equiv) and HBF₄ (6.8 equiv) in THF under argon to prevent oxidation . Dimerization, observed as a [M + Na]⁺ peak at 949.1724 in HRMS, is minimized by maintaining an inert atmosphere via Schlenk lines and optimizing reaction times (e.g., 4 hours for H₂S(g) treatment) . Post-synthesis purification via reverse-phase HPLC ensures isolation of the monomeric product .
Basic: What analytical techniques are critical for characterizing Fmoc-3,4-Dimethyl-D-Phenylalanine purity and structure?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Detects dimerization products (e.g., m/z 949.1724) and confirms molecular weight .
- Nuclear Magnetic Resonance (NMR): Validates stereochemistry and methyl group positioning via ¹H/¹³C chemical shifts .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% for research-grade compounds) and resolves side products .
- X-ray Diffraction (XRD): Resolves crystal structure details (e.g., space group P2₁2₁2₁ for Fmoc-3,4F-Phe derivatives) .
Advanced: How do steric and electronic effects of methyl groups influence self-assembly kinetics and hydrogel properties?
Answer:
Methyl groups at the 3,4-positions enhance hydrophobic interactions, stabilizing π-π stacking and hydrogen bonding. In MD simulations, these derivatives form compact aggregates with radii of gyration <20 Å, driven by Fmoc-Fmoc interactions and C-H···F contacts . Experimentally, they exhibit higher storage moduli (G’ > 1 kPa) compared to non-methylated analogs due to denser fiber networks . Time-sweep oscillatory rheology reveals slower gelation kinetics (40-70% endpoint modulus at 1 hour), attributed to steric hindrance delaying fibril alignment .
Advanced: What computational strategies model the self-assembly of Fmoc-3,4-Dimethyl-D-Phenylalanine, and how do they align with experimental data?
Answer:
- Molecular Dynamics (MD) Protocols: Systems of 36 monomers in 90 ų water boxes undergo energy minimization (steepest descent + conjugate gradient) and 1 ns equilibration before production runs . Distance thresholds (4.0 Å) define intermolecular interactions, validated against XRD-derived hydrogen bond lengths (2.8–3.2 Å) .
- Kinetic Correlation: Simulated aggregation times (80 ns) match experimental phase transitions observed via polarized light microscopy (e.g., spherical-to-fibrillar morphology in 24 hours) .
Basic: How is Fmoc-3,4-Dimethyl-D-Phenylalanine incorporated into peptide sequences, and what coupling conditions are optimal?
Answer:
SPPS employs standard Fmoc deprotection (20% piperidine/DMF) and coupling reagents like HBTU/HOBt in DMF. For sterically hindered residues, extended coupling times (2–4 hours) and double couplings improve yields . Decapeptide incorporation efficiency is verified via MALDI-TOF MS, with typical yields of 44–65% for modified residues .
Advanced: How do methyl group substitutions affect solvent accessibility and stability in crystal structures?
Answer:
Single-crystal XRD shows methyl groups reduce solvent-exposed surface area by 15–20%, enhancing hydrophobic packing. For example, Fmoc-3,4F-Phe crystals exhibit buried Fmoc moieties (solvent accessibility <10%) and DMSO-mediated hydrogen bonds (O···H distances: 2.1 Å), stabilizing the lattice . MD simulations corroborate reduced water penetration (density ~0.93 g/mL) compared to non-methylated analogs .
Basic: What storage and handling protocols preserve Fmoc-3,4-Dimethyl-D-Phenylalanine stability?
Answer:
- Storage: Dry powder at 0–8°C; DMSO stock solutions stored at -80°C (6-month stability) or -20°C (1-month stability) .
- Handling: Avoid repeated freeze-thaw cycles; dissolve in pre-warmed (37°C) DMSO with sonication to prevent aggregation .
Advanced: How do methylated derivatives compare to fluorinated analogs in mechanical and morphological properties?
Answer:
- Mechanical Rigidity: Methylated derivatives (G’ ~1.2 kPa) exceed fluorinated Fmoc-3,4F-Phe (G’ ~0.8 kPa) due to stronger hydrophobic interactions .
- Morphology: Methyl groups promote entangled nanofibers (diameter ~20 nm), whereas fluorinated analogs form aligned fibrils (diameter ~15 nm) with higher solvent resistance .
Advanced: What statistical methods validate differences in self-assembly behavior between derivatives?
Answer:
One-way ANOVA (p <0.05) compares cluster compactness (radius of gyration) and solvent accessibility across simulations. For example, Fmoc-3,4-Dimethyl-D-Phe shows significantly lower solvent exposure (p = 0.003) than non-methylated analogs, confirming enhanced hydrophobicity .
Basic: What safety precautions are required when handling Fmoc-3,4-Dimethyl-D-Phenylalanine?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
